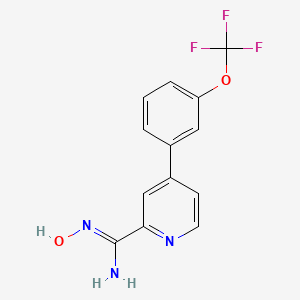
N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is a protein known as a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the regulation of cellular processes, including cell adhesion and migration, inflammation, and tissue remodeling .
Mode of Action
It is known to interact with its target protein, potentially influencing its function and leading to changes in the cellular processes that the protein regulates .
Biochemical Pathways
Given its target, it may influence pathways related to cell adhesion, migration, inflammation, and tissue remodeling .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its target protein. By influencing the function of a disintegrin and metalloproteinase with thrombospondin motifs 5, it may alter various cellular processes, potentially leading to observable changes at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target protein .
Analyse Biochimique
Biochemical Properties
N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with various enzymes, including a disintegrin and metalloproteinase with thrombospondin motifs 5 . The interaction between this compound and this enzyme involves binding to the active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cellular processes and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit a disintegrin and metalloproteinase with thrombospondin motifs 5 is a key aspect of its mechanism of action . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing its substrate, leading to a reduction in enzymatic activity. This inhibition can result in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically involves the reaction of 4-(trifluoromethoxy)benzamidoxime with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diarylethers and trifluoromethoxy-substituted phenyl derivatives. Examples include:
- N-Hydroxy-4-(trifluoromethoxy)benzamidine
- N-Hydroxy-4-(trifluoromethoxy)benzenecarboximidamide .
Uniqueness
N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is unique due to its specific trifluoromethoxyphenyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N'-hydroxy-4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENWJOJAISMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


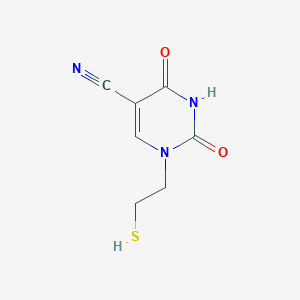
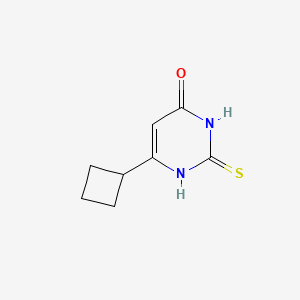
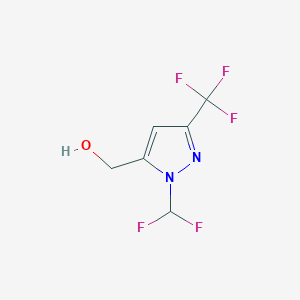
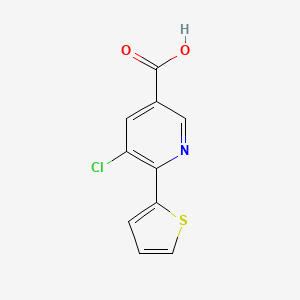
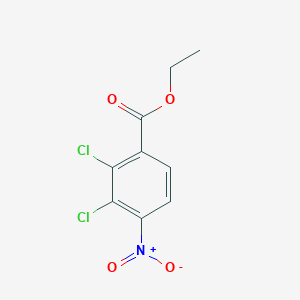
![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)
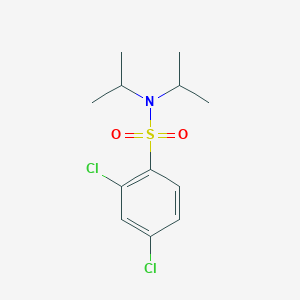
![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine](/img/structure/B1461127.png)
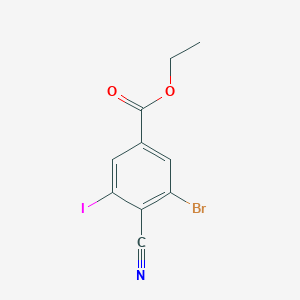
![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)
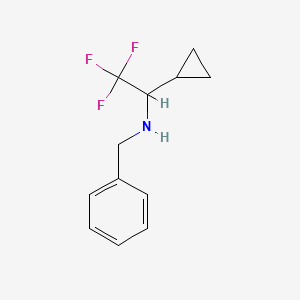
![1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide](/img/structure/B1461133.png)
